Home > Products > Screening Compounds P79839 > 8-(1-benzylprolyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
8-(1-benzylprolyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one -

8-(1-benzylprolyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Catalog Number: EVT-5692889
CAS Number:
Molecular Formula: C21H29N3O3
Molecular Weight: 371.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione (RS86)

  • Compound Description: RS86 is a putative M1 muscarinic agonist. It is considered a lead compound for designing new muscarinic agonists for treating dementia. []
  • Relevance: This compound shares the azaspiro[4.5]decane core with 8-(1-benzylprolyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one. The key difference lies in replacing the oxazolidinedione ring of 8-(1-benzylprolyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one with a succinimide ring in RS86. Despite this difference, both compounds belong to a series of spiro compounds explored for muscarinic activity. []

3-Ethyl-8-methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione (5a)

  • Compound Description: This compound is a spirooxazolidine-2,4-dione derivative designed as a potential M1 agonist. It displayed affinity for cortical M1 receptors and reversed scopolamine-induced impairment in mouse passive avoidance tasks, indicating potential antiamnesic effects. []
  • Relevance: 5a exhibits significant structural similarity to 8-(1-benzylprolyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one, sharing the 1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione core. The primary difference lies in the substitution at the 8-position, where 5a has a methyl group, whereas the target compound possesses a more complex 1-benzylprolyl substituent. This structural similarity highlights the exploration of various substituents on the 8-position within this chemical class for modulating muscarinic activity. []

2,8-Dimethyl-1-oxa-8-azaspiro[4,5]decan-3-one (17)

  • Compound Description: This compound was designed by incorporating the tetrahydrofuran ring of muscarone into an 8-azaspiro[4.5]decane skeleton. While it demonstrated potent muscarinic activities in vitro and in vivo, it lacked selectivity. []
  • Relevance: 17 shares the 1-oxa-8-azaspiro[4.5]decane scaffold with 8-(1-benzylprolyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one. The differences reside in the substituents and the presence of an additional carbonyl group in the target compound. This comparison highlights the investigation of the 1-oxa-8-azaspiro[4.5]decane framework for muscarinic agonism. []

2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one (18)

  • Compound Description: An analog of compound 17, 18 displayed preferential affinity for M1 receptors over M2 receptors. It also exhibited potent antiamnesic activity with a wider therapeutic window compared to the reference compound RS86. []
  • Relevance: Similar to compound 17, 18 also shares the core 1-oxa-8-azaspiro[4.5]decane structure with 8-(1-benzylprolyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one. The variations lie in the substituents and the presence of an additional carbonyl group in the target compound. This comparison highlights the systematic exploration of modifications on the 1-oxa-8-azaspiro[4.5]decane scaffold for enhancing M1 receptor selectivity and improving the therapeutic window for potential antiamnesic agents. []

2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (29)

  • Compound Description: This compound, also an analog of 17, demonstrated preferential affinity for M1 receptors and potent antiamnesic activity with an improved safety profile. Its (-)-isomer showed a higher potency for M1 agonistic activity and was selected for clinical studies. []
  • Relevance: Like compounds 17 and 18, 29 shares the 1-oxa-8-azaspiro[4.5]decane core with the target compound, with differences in substituents and the presence of an extra carbonyl group in 8-(1-benzylprolyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one. This example further emphasizes the importance of structural modifications on the 1-oxa-8-azaspiro[4.5]decane template for refining M1 receptor selectivity and improving the therapeutic index of potential antiamnesic drugs. []

3-Benzyl-8-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one (3a)

  • Compound Description: This compound is a potent and selective non-peptide tachykinin NK2 receptor antagonist. It exhibits high affinity for NK2 receptors, with a 1000-fold selectivity over NK1 receptors. []
  • Relevance: This compound represents a significant structural departure from the previous examples. While it retains the 1-oxa-3,8-diazaspiro[4.5]decane-2-one core found in 8-(1-benzylprolyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one, it features a distinct 2-(5-fluoro-1H-indol-3-yl)ethyl substituent at the 8-position. This structural difference highlights the diverse pharmacological activities associated with modifications on the 1-oxa-3,8-diazaspiro[4.5]decan-2-one core, extending beyond muscarinic agonism to include tachykinin receptor antagonism. []

Properties

Product Name

8-(1-benzylprolyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

IUPAC Name

8-(1-benzylpyrrolidine-2-carbonyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Molecular Formula

C21H29N3O3

Molecular Weight

371.5 g/mol

InChI

InChI=1S/C21H29N3O3/c1-2-22-16-21(27-20(22)26)10-13-23(14-11-21)19(25)18-9-6-12-24(18)15-17-7-4-3-5-8-17/h3-5,7-8,18H,2,6,9-16H2,1H3

InChI Key

KCGOYCXIUNOCCG-UHFFFAOYSA-N

SMILES

CCN1CC2(CCN(CC2)C(=O)C3CCCN3CC4=CC=CC=C4)OC1=O

Canonical SMILES

CCN1CC2(CCN(CC2)C(=O)C3CCCN3CC4=CC=CC=C4)OC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.